molecular formula CH4OSe B1246220 Methaneselenenic acid CAS No. 618911-69-6

Methaneselenenic acid

Cat. No.: B1246220
CAS No.: 618911-69-6
M. Wt: 111.01 g/mol
InChI Key: UFBVEWIZXZVVOD-UHFFFAOYSA-N
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Description

Methaneselenenic acid, also known as methaneseleninic acid, is an organoselenium compound with the chemical formula CH₃SeO₂H. It is a seleninic acid, characterized by the presence of a selenium atom bonded to a methyl group, an oxygen atom, and a hydroxyl group. This compound is known for its potential anticancer properties and is used as a model for studying the effects of selenium in biological systems .

Preparation Methods

Methaneselenenic acid can be synthesized through several methods:

    Oxidation of Dimethyl Diselenide: One common method involves the oxidation of commercially available dimethyl diselenide using 3% hydrogen peroxide. The reaction proceeds as follows[ \text{CH}_3\text{SeSeCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{CH}_3\text{Se(=O)OH} ]

    Oxidation of Selenoesters: Another method involves the oxidation of selenoesters with one equivalent of dimethyldioxirane (DMDO). Using excess DMDO can lead to the formation of selenonic acids[ \text{RSeC(=O)R’} + \text{DMDO} \rightarrow \text{RSe(=O)OH} ] [ \text{RSeC(=O)R’} + \text{excess DMDO} \rightarrow \text{RSe(=O)}_2\text{OH} ]

    Disproportionation of Selenenic Acids: Selenenic acids formed during the syn-elimination of selenoxides can undergo spontaneous disproportionation to yield seleninic acids and diselenides[ 4 \text{RSeOH} \rightarrow 2 \text{RSe(=O)OH} + \text{RSeSeR} ]

Chemical Reactions Analysis

Methaneselenenic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form selenonic acids.

    Reduction: It can be reduced to form methylselenol (CH₃SeH), a critical metabolite for its biological activity.

    Substitution: It can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and glutathione for reduction. Major products formed from these reactions include selenonic acids and methylselenol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methylselenenic acid involves its reduction to methylselenol (CH₃SeH), which is a key metabolite for its biological activity. Methylselenol can be further metabolized to hydrogen selenide (H₂Se), which generates reactive oxygen species (ROS) and induces oxidative stress in cells. This oxidative stress can lead to apoptosis and inhibition of cell proliferation. Additionally, methylselenenic acid can inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic factors .

Comparison with Similar Compounds

Methaneselenenic acid is unique compared to other selenium compounds due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its ability to rapidly generate methylselenol, making it a potent compound for studying the biological effects of selenium.

Properties

CAS No.

618911-69-6

Molecular Formula

CH4OSe

Molecular Weight

111.01 g/mol

IUPAC Name

hydroxyselanylmethane

InChI

InChI=1S/CH4OSe/c1-3-2/h2H,1H3

InChI Key

UFBVEWIZXZVVOD-UHFFFAOYSA-N

SMILES

C[Se]O

Canonical SMILES

C[Se]O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methaneselenenic acid

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